molecular formula C10H12BrClN2 B1382846 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 1803607-34-2

2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1382846
M. Wt: 275.57 g/mol
InChI Key: ZJLOAROKASFLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride” include a molecular weight of 275.58 . The storage temperature is room temperature .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
    • They have been used in the treatment of various disorders in the human body, including cancer cells and microbes .
    • For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(ben-zo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities .
  • Organic Synthesis

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • The investigation of novel methods of synthesis has attracted the attention of the chemical community .
    • For example, the emission intensity of an indolyl maleimide derivative increases ∼80-fold by reversible coordination to (1,4,7,11-tetraazacyclododecane)zinc (II), which makes the system a promising new signalling motif for molecular sensors .
  • Biotechnological Production

    • Indole is a signalling molecule produced both by bacteria and plants .
    • It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
    • Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
    • Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

Safety And Hazards

The safety information for “2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(4-bromo-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLOAROKASFLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride

CAS RN

1803607-34-2
Record name 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.